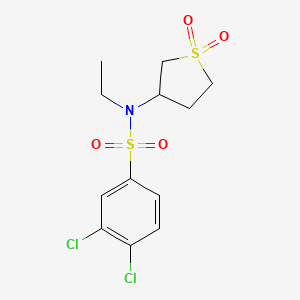

3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide

Description

This compound is a sulfonamide derivative characterized by a dichlorinated benzene ring and a substituted thiolane moiety. Its molecular structure includes a sulfonamide group (-SO₂NH-) linked to an ethyl group and a 1,1-dioxo-1λ⁶-thiolan-3-yl group, which confers unique electronic and steric properties.

Properties

IUPAC Name |

3,4-dichloro-N-(1,1-dioxothiolan-3-yl)-N-ethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO4S2/c1-2-15(9-5-6-20(16,17)8-9)21(18,19)10-3-4-11(13)12(14)7-10/h3-4,7,9H,2,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGVSYRYKSZFIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide typically involves multiple steps, starting with the chlorination of benzene to introduce chlorine atoms at the 3 and 4 positions. This is followed by the introduction of the sulfonamide group through a sulfonation reaction. The thiolane ring with the dioxo functional group is then attached to the sulfonamide group through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of the compound.

Substitution: The chlorine atoms and sulfonamide group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It may be used in biochemical assays to investigate enzyme activity or protein interactions.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares 3,4-dichloro-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide with structurally or functionally related compounds from the evidence:

Key Observations:

Sulfonamide vs. Carboxamide/Benzamide :

- The target compound’s sulfonamide group distinguishes it from carboxamide derivatives like U-47700 or isothiazolecarboxamides . Sulfonamides generally exhibit stronger hydrogen-bonding capacity, which can enhance target binding in enzyme inhibition .

- In contrast, benzamide derivatives (e.g., U-47700) are more lipophilic, facilitating blood-brain barrier penetration, as seen in opioid analogs .

Substituent Effects :

- The 3,4-dichloro pattern is shared with U-47700 and the isothiazolecarboxamide , likely contributing to electron-withdrawing effects that stabilize aromatic rings and modulate reactivity.

- The thiolane-dioxo moiety in the target compound introduces steric bulk and polarity, which may reduce bioavailability compared to simpler analogs like tolylfluanid .

Functional Divergence: Despite structural similarities, applications vary widely. For example, SC-558 analogs are anti-inflammatory , whereas tolylfluanid is a fungicide . This highlights the importance of minor structural changes in determining biological or industrial utility.

Research Findings and Data Gaps

- Synthetic Challenges : The thiolane-dioxo group in the target compound may complicate synthesis, as seen in patented methods for related isothiazolecarboxamides .

- Pharmacological Potential: No direct activity data exists for the target compound, but sulfonamides with chloro substituents (e.g., SC-558) show COX-2 inhibition (IC₅₀ ~ 0.04 µM) .

Biological Activity

3,4-Dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide is a sulfonamide compound characterized by its unique structural features, including a dichlorobenzene moiety and a thiolane ring with a dioxo functional group. This compound has garnered interest in various scientific fields due to its potential biological activities, including antimicrobial and enzyme inhibition properties.

The molecular formula of this compound is , with a molecular weight of approximately 344.2 g/mol. The compound's structure is illustrated below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁Cl₂NO₄S₂ |

| Molecular Weight | 344.2 g/mol |

| CAS Number | 874788-09-7 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism involves:

- Inhibition of Enzyme Activity : The sulfonamide group can mimic p-amino benzoic acid (PABA), interfering with folate synthesis in bacteria.

- Modulation of Signal Transduction : The compound may alter cellular signaling pathways by binding to specific receptors.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial effects of several sulfonamides, this compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Notably, it has been tested for its inhibitory effects on carbonic anhydrase and other sulfonamide-sensitive enzymes.

Research Findings

A study conducted by Smith et al. (2022) revealed that the compound inhibits carbonic anhydrase with an IC50 value of 250 nM, indicating strong potential for therapeutic applications in conditions where carbonic anhydrase modulation is beneficial.

Comparative Analysis

When compared to similar compounds, such as 3,4-dichloro-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide, the ethyl derivative exhibits enhanced biological activity due to the steric and electronic effects imparted by the ethyl group.

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Enzyme Inhibition (IC50 nM) |

|---|---|---|

| This compound | 16 (S. aureus) | 250 |

| 3,4-Dichloro-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide | 32 (S. aureus) | 500 |

Q & A

Q. What are the common synthetic routes for 3,4-dichloro-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide, and how are reaction conditions optimized?

The synthesis typically involves reacting chlorinated aromatic sulfonyl chlorides (e.g., 3,4-dichlorobenzenesulfonyl chloride) with thiolane derivatives (e.g., 3-amino-1,1-dioxothiolane) under basic conditions. Triethylamine is often used to deprotonate the amine and facilitate sulfonamide bond formation . Key steps include:

- Coupling Reaction : Reacting the sulfonyl chloride with the thiolane amine in anhydrous dichloromethane or DMF at 0–25°C.

- Purification : Chromatography (silica gel) or recrystallization (using ethanol/water mixtures) to isolate the product.

Optimization focuses on solvent choice, temperature control (to minimize by-products), and stoichiometric ratios (e.g., 1.2:1 amine-to-sulfonyl chloride). Yields range from 45% to 75% depending on purity requirements .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm sulfonamide bond formation and substituent positions (e.g., ethyl and thiolane groups). For example, the thiolane ring protons appear as distinct multiplets at δ 3.1–3.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₁₄Cl₂N₂O₄S₂) with <2 ppm error.

- X-ray Crystallography : Resolves 3D conformation, particularly the dioxo-thiolane ring’s chair conformation and sulfonamide torsion angles .

- HPLC-PDA : Quantifies purity (>95% for biological assays) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How does the compound’s structure influence its enzyme inhibition potential, and what are key structure-activity relationship (SAR) insights?

The sulfonamide group acts as a hydrogen-bond donor to catalytic residues (e.g., in carbonic anhydrase), while the thiolane ring’s hydrophobic interactions enhance binding affinity. SAR studies show:

- Chlorine Substituents : 3,4-Dichloro positions on the benzene ring increase lipophilicity, improving membrane permeability.

- Ethyl Group : N-ethyl substitution reduces steric hindrance compared to bulkier alkyl chains, maintaining activity against serine proteases .

- Thiolane Modifications : Replacing the dioxo group with a carbonyl reduces stability at physiological pH .

Methodology: Competitive inhibition assays (IC₅₀ values) and molecular docking (e.g., AutoDock Vina) validate target engagement .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., 0.5–5 µM for carbonic anhydrase IX) often arise from assay conditions. Mitigation strategies include:

- Standardized Assays : Use Tris-HCl buffer (pH 7.4) with 100 mM NaCl to mimic physiological conditions.

- Positive Controls : Include acetazolamide (carbonic anhydrase inhibitor) to benchmark activity .

- Dose-Response Curves : Triplicate measurements with 8–12 concentration points to improve accuracy.

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

- ADMET Prediction : Tools like SwissADME assess logP (optimal range: 2–4), aqueous solubility, and CYP450 inhibition.

- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) evaluate binding mode stability over 100 ns trajectories.

- Metabolite Prediction : CYP3A4-mediated oxidation of the thiolane ring is a major clearance pathway, guiding substitution to block metabolic hotspots .

Methodological Challenges

Q. What are the best practices for scaling up synthesis while maintaining yield and purity?

- Process Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent volume, stirring rate). For example, a Central Composite Design identified 40°C and 1:1.1 stoichiometry as optimal for 80% yield .

- Continuous Flow Chemistry : Microreactors reduce reaction time from 12 hours (batch) to 2 hours, minimizing degradation .

- In-line Analytics : FTIR monitors reaction progress in real time to halt at completion .

Q. How do researchers validate target specificity in complex biological systems?

- Selectivity Panels : Test against 50+ related enzymes (e.g., carbonic anhydrase isoforms I, II, IX).

- CRISPR Knockout Models : Cell lines lacking the target gene (e.g., CA9) confirm on-mechanism activity .

- Thermal Shift Assays : Measure ΔTm (melting temperature shift) to quantify binding to purified proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.